molecular formula C11H10ClNO2 B1595235 2-Chloro-7-methoxyquinoline-3-methanol CAS No. 333408-48-3

2-Chloro-7-methoxyquinoline-3-methanol

Cat. No. B1595235
CAS RN: 333408-48-3
M. Wt: 223.65 g/mol
InChI Key: VZILTDJTOMNDTH-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoline-3-methanol (CMMM) is a unique chemical compound with the empirical formula C11H10ClNO2 . It belongs to the class of halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methoxyquinoline-3-methanol can be represented by the SMILES string COc1ccc2cc(CO)c(Cl)nc2c1 . The InChI representation is 1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-7-methoxyquinoline-3-methanol is a solid compound . It has a molecular weight of 223.66 g/mol .

Scientific Research Applications

Organic Synthesis and Photocyclization

Research has demonstrated the role of substituents in the photocyclization process of certain quinoline derivatives. Sakurai et al. (2003) found that the introduction of a methoxy group at the meta position of the styryl benzene ring leads to regioselective formation of 2-quinolinone and isoquinoline derivatives, showcasing the impact of electronic and steric effects on the cyclization pathway (Sakurai, Maekawa, Kajiwara, Iseya, Igarashi, 2003). This insight is crucial for designing synthetic routes to complex organic molecules.

Charge Density Analysis

Hathwar and Guru Row (2010) conducted a study on the charge density distribution in compounds including 2-chloro-3-quinolinyl methanol. Their work, using high-resolution X-ray diffraction data, revealed insights into the nature of Cl···Cl intermolecular interactions. The findings suggest potential applications in understanding and predicting molecular interactions in solid-state chemistry (Hathwar, Guru Row, 2010).

Metal Ion Sensing

The compound's utility extends into the realm of chemosensors for metal ions. Research by Prodi et al. (2001) highlighted the selective response of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 towards Cd^2+ ions, showcasing its potential as a chemosensor in environmental monitoring and bioanalysis. This specificity towards Cd^2+ over other metal ions could be leveraged in designing selective probes for heavy metal detection (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, Savage, 2001).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It’s important to handle it with appropriate safety measures, including wearing protective clothing and eye protection .

Relevant Papers The relevant papers for 2-Chloro-7-methoxyquinoline-3-methanol are not specified in the available resources .

properties

IUPAC Name

(2-chloro-7-methoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZILTDJTOMNDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356675
Record name 2-Chloro-7-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxyquinoline-3-methanol

CAS RN

333408-48-3
Record name 2-Chloro-7-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-48-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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